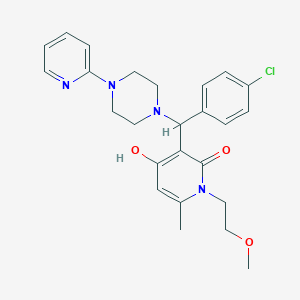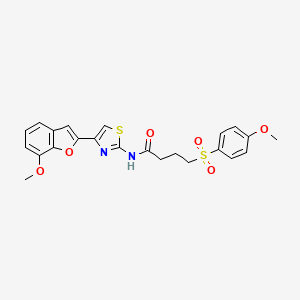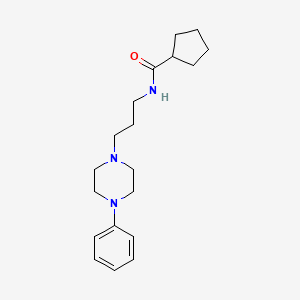![molecular formula C6H9N5S B2455328 3-Isopropil[1,2,4]triazolo[3,4-b][1,3,4]tiadiazol-6-amina CAS No. 893746-03-7](/img/structure/B2455328.png)
3-Isopropil[1,2,4]triazolo[3,4-b][1,3,4]tiadiazol-6-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a compound with the CAS Number: 893746-03-7. It has a molecular weight of 183.24 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is 1S/C6H9N5S/c1-3(2)4-8-9-6-11(4)10-5(7)12-6/h3H,1-2H3,(H2,7,10) . This indicates the presence of carbon, hydrogen, nitrogen, and sulfur atoms in the molecule .Physical And Chemical Properties Analysis
3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a solid compound with a molecular weight of 183.24 . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación
Investigación Proteómica
3-Isopropil[1,2,4]triazolo[3,4-b][1,3,4]tiadiazol-6-amina se utiliza en la investigación proteómica. Los investigadores estudian sus interacciones con las proteínas, las actividades enzimáticas y las interacciones proteína-proteína. Al comprender su papel en los procesos celulares, los científicos obtienen información sobre los mecanismos de las enfermedades y los posibles objetivos terapéuticos .
Propiedades Anticancerígenas
Estudios recientes han explorado la actividad citotóxica de moléculas sintetizadas que contienen este compuesto contra líneas celulares de cáncer de mama. La investigación tiene como objetivo identificar posibles agentes anticancerígenos. Se necesita más investigación para dilucidar los mecanismos subyacentes .
Actividad Antifúngica
Los investigadores han investigado las propiedades antifúngicas de los derivados de this compound. El análisis de la relación estructura-actividad ayuda a identificar candidatos prometedores para combatir las infecciones fúngicas .
Materiales Energéticos
Algunos derivados de este compuesto exhiben buena estabilidad térmica e insensibilidad. Estas propiedades los hacen adecuados para su uso como materiales energéticos. Sus propiedades de detonación comparables destacan su potencial en la investigación de explosivos .
Diseño y Descubrimiento de Fármacos
La relación estructura-actividad de las 1,2,4-triazolo[3,4-b][1,3,4]tiadiazinas biológicamente importantes ha sido un foco en el diseño y desarrollo de fármacos. Los estudios de farmacocinética in silico y de modelado molecular proporcionan información valiosa para diseñar nuevos fármacos .
Mecanismo De Acción
3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has been found to interact with a variety of proteins and enzymes in the body. It has been shown to bind to proteins, such as enzymes, and inhibit their activity. It has also been found to interact with signal transduction pathways, which are responsible for the communication between cells. This interaction can lead to changes in cellular processes, such as apoptosis and cell cycle progression.
Biochemical and Physiological Effects
3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as cyclooxygenase and lipoxygenase. It has also been found to inhibit the activity of protein-protein interactions, such as those involved in signal transduction pathways. Additionally, it has been found to induce apoptosis and cell cycle progression in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has several advantages and limitations when used in laboratory experiments. One advantage is that it can be synthesized using different methods, making it relatively easy to obtain. Additionally, it has been found to interact with a variety of proteins and enzymes, making it a useful tool for studying cellular processes. However, it has also been found to have a low solubility in water, making it difficult to use in certain experiments.
Direcciones Futuras
3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has several potential future directions that can be explored. One direction is to further study its interaction with proteins and enzymes, as this could lead to the development of new drugs and treatments. Additionally, further research into its effects on signal transduction pathways could lead to the development of more effective treatments for diseases. Finally, further research into its effects on apoptosis and cell cycle progression could lead to the development of more effective cancer treatments.
Métodos De Síntesis
3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine can be synthesized using different methods. One popular method is the condensation of 1,2,4-triazol-3-ylacetic acid and isopropyl isothiocyanate. This method involves the reaction of an acid and an isothiocyanate in aqueous ethanol to form the desired product. The reaction is typically carried out at a temperature of 80-90 °C and a pressure of 0.2-0.4 MPa for a duration of 1-2 hours. The product is then isolated by filtration and recrystallization.
Propiedades
IUPAC Name |
3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5S/c1-3(2)4-8-9-6-11(4)10-5(7)12-6/h3H,1-2H3,(H2,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIKTSIKJCEXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide](/img/structure/B2455251.png)
![2-ethoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2455252.png)




![2-(2-(Dimethylamino)ethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2455260.png)


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chloro-6-fluorobenzamide](/img/structure/B2455264.png)

